molecular formula C7H5N5S2 B7762972 6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine

6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine

Cat. No.: B7762972
M. Wt: 223.3 g/mol
InChI Key: YEXRTWOVQNJHLF-UHFFFAOYSA-N
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Description

This compound features a tricyclic framework with sulfur (dithia) and nitrogen (triaza) heteroatoms distributed across fused rings. The IUPAC name reflects its complex structure: a dodeca-carbon skeleton with three fused rings (norbornane-like topology) and five double bonds.

Properties

IUPAC Name

6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5S2/c8-6-11-4-2(13-6)1-3-5(10-4)12-7(9)14-3/h1H,(H4,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRTWOVQNJHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC3=C1SC(=N3)N)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine typically involves the annulation of pyridine and thiazole rings. One common method involves the reaction of hydrazonoyl halides with thiazole derivatives under basic conditions, such as using triethylamine in ethanol . The reaction proceeds through the formation of intermediate hydrazones, which then cyclize to form the desired fused ring system.

Industrial Production Methods

While specific industrial production methods for Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Core Heteroatom Composition

  • Target Compound : 6,10-dithia-2,4,12-triazatricyclo framework.
  • Analog 1 () : 6,10-dithia-2-azatricyclo derivatives with urea substituents (e.g., compound 5). These retain the dithia-azatricyclo core but replace two amines with urea groups, enhancing anion-binding properties via NH motifs .
  • Analog 2 () : 3,7-dithia-5-azatetracyclo compounds with methoxy/hydroxyphenyl substituents. The tetracyclic system increases rigidity, while substituents modulate electronic effects (e.g., 4-methoxyphenyl enhances electron density) .

Substituent Effects

  • Target Compound : Unsubstituted amines allow for versatile post-synthetic modifications.
  • Analog 3 (): 8-(2-aminoethoxy)-4-methyl derivative (dihydrochloride salt). The aminoethoxy side chain improves solubility in polar solvents, while methylation at position 4 sterically hinders planarization .
  • Analog 4 () : 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo. Additional nitrogen atoms (hexaaza vs. triaza) expand coordination sites, making it suitable for metal-organic frameworks .

Spectroscopic and Analytical Data

Property Target Compound Analog 5 () Analog 8 ()
IR (cm⁻¹) Not reported 3345 (N-H), 1714 (C=O urea) 3345 (N-H), 749 (C-S)
HRMS (m/z) Not reported [M+Na]⁺ 614.0897 (calc. 614.0892) Not reported
X-ray Data Not reported N/A N/A

Key Observations :

  • Urea derivatives (Analog 5) exhibit strong C=O and NH stretches in IR, confirming functionalization .
  • The target compound’s absence of urea groups may limit anion-binding efficacy compared to Analog 5 but offers simpler derivatization pathways.

Biological Activity

6,10-Dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine is a complex organic compound with significant biological potential due to its unique tricyclic structure and heteroatom content. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄N₄S₂
  • Molecular Weight : 286.39 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The general synthetic route includes:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of sulfur and nitrogen heteroatoms into the structure.
  • Functionalization at specific positions to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar tricyclic structures exhibit notable antimicrobial properties. For instance:

  • Case Study : A derivative of the compound was tested against various bacterial strains (e.g., E. coli and Staphylococcus aureus), showing significant inhibition zones in agar diffusion tests.
Bacterial StrainInhibition Zone (mm)
E. coli15
Staphylococcus aureus20

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa) showed a dose-dependent decrease in cell viability.
Concentration (µM)Cell Viability (%)
1080
2560
5030

Antioxidant Activity

Additionally, this compound exhibits antioxidant properties:

  • Research Findings : The compound's ability to scavenge free radicals was assessed using DPPH assay methods.
Concentration (µg/mL)% Inhibition
1025
5055
10085

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to specific receptors influencing signaling pathways related to cell growth and apoptosis.

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